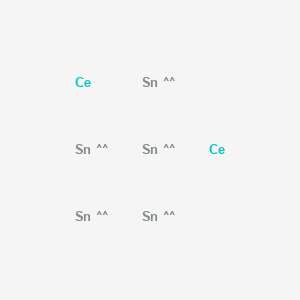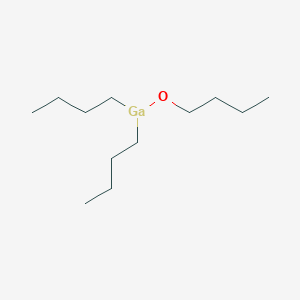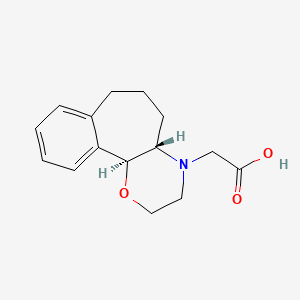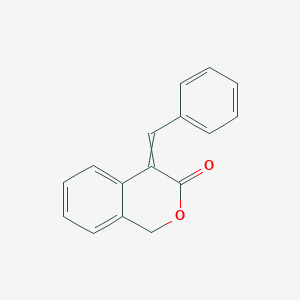
3-Methylbut-2-en-1-yl 2-methyl-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylbut-2-en-1-yl 2-methyl-3-oxobutanoate is an organic compound with the molecular formula C10H16O3. This compound is known for its unique structure, which includes a 3-methylbut-2-en-1-yl group and a 2-methyl-3-oxobutanoate group. It is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbut-2-en-1-yl 2-methyl-3-oxobutanoate can be achieved through several methods. One common method involves the reaction of 3-methylbut-2-en-1-ol with 2-methyl-3-oxobutanoic acid under esterification conditions. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale esterification reactors. The process includes the continuous addition of reactants and the removal of water formed during the reaction to drive the equilibrium towards the formation of the ester. The product is then purified through distillation or other separation techniques to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methylbut-2-en-1-yl 2-methyl-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
3-Methylbut-2-en-1-yl 2-methyl-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Methylbut-2-en-1-yl 2-methyl-3-oxobutanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical reactions. The compound’s unique structure allows it to interact with specific enzymes and receptors, influencing various biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methylbut-2-en-1-yl pivalate
- 3-Methyl-2-buten-1-ol
- 2-Methyl-3-buten-2-ol
Uniqueness
3-Methylbut-2-en-1-yl 2-methyl-3-oxobutanoate is unique due to its specific ester linkage and the presence of both a 3-methylbut-2-en-1-yl group and a 2-methyl-3-oxobutanoate group. This combination of functional groups provides distinct reactivity and applications compared to other similar compounds.
Propriétés
Numéro CAS |
111903-68-5 |
|---|---|
Formule moléculaire |
C10H16O3 |
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
3-methylbut-2-enyl 2-methyl-3-oxobutanoate |
InChI |
InChI=1S/C10H16O3/c1-7(2)5-6-13-10(12)8(3)9(4)11/h5,8H,6H2,1-4H3 |
Clé InChI |
MPPAWTUIQNLZHO-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C)C(=O)OCC=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-Phenylacryloyl)-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14317773.png)
![8-[[4-Methyl-3-[[3-[[2-methyl-5-[(4,6,8-trisulfo-1-naphthyl)carbamoyl]phenyl]carbamoyl]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonic acid](/img/structure/B14317780.png)


![Phenol, 2-[(2-aminoethyl)thio]-](/img/structure/B14317799.png)

![4-(3-Hydroxypropyl)-4'-pentyl[1,1'-bi(cyclohexane)]-4-carbonitrile](/img/structure/B14317811.png)

silanol](/img/structure/B14317819.png)
![2-(4-tert-Butylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14317830.png)

![2-[(Thiophen-2-yl)methyl]cyclohex-3-ene-1-carbonyl chloride](/img/structure/B14317841.png)

